5-Bromo-2-[(2-methylbenzyl)oxy]benzaldehyde

Suzuki-Miyaura coupling C–C bond formation library synthesis

5-Bromo-2-[(2-methylbenzyl)oxy]benzaldehyde (CAS 588692-22-2) is a halogenated benzyloxybenzaldehyde derivative belonging to the aryl aldehyde–ether class. Its molecular formula is C₁₅H₁₃BrO₂ and its molecular weight is 305.17 g/mol.

Molecular Formula C15H13BrO2
Molecular Weight 305.171
CAS No. 588692-22-2
Cat. No. B2603502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-[(2-methylbenzyl)oxy]benzaldehyde
CAS588692-22-2
Molecular FormulaC15H13BrO2
Molecular Weight305.171
Structural Identifiers
SMILESCC1=CC=CC=C1COC2=C(C=C(C=C2)Br)C=O
InChIInChI=1S/C15H13BrO2/c1-11-4-2-3-5-12(11)10-18-15-7-6-14(16)8-13(15)9-17/h2-9H,10H2,1H3
InChIKeyVBAVGUUEKBAMHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-2-[(2-methylbenzyl)oxy]benzaldehyde (CAS 588692-22-2) — Structural Identity, Commercial Availability, and Procurement Entry Point


5-Bromo-2-[(2-methylbenzyl)oxy]benzaldehyde (CAS 588692-22-2) is a halogenated benzyloxybenzaldehyde derivative belonging to the aryl aldehyde–ether class. Its molecular formula is C₁₅H₁₃BrO₂ and its molecular weight is 305.17 g/mol . The compound is commercially available at ≥97% purity for research and further manufacturing use only . It is classified as a research chemical and is not intended for diagnostic or therapeutic applications .

Why 5-Bromo-2-[(2-methylbenzyl)oxy]benzaldehyde Cannot Be Simply Replaced by In-Class Analogs — Structure–Activity Context


In the benzyloxybenzaldehyde series, substitution pattern fundamentally alters both synthetic reactivity and biological target engagement. The combination of a 5-bromo substituent and a 2-[(2-methylbenzyl)oxy] group creates a unique profile that differs from non-halogenated, differently halogenated, or differently alkoxylated analogs . A validated benzyloxybenzaldehyde ALDH1A3 inhibitor campaign demonstrated that subtle changes in substitution can shift IC₅₀ values by orders of magnitude—the lead compounds ABMM-15 and ABMM-16 achieved IC₅₀ values of 0.23 µM and 1.29 µM, respectively, while structurally close analogs were inactive or non-selective [1]. Simple analog replacement without experimental validation risks compromising both synthetic utility and biological outcomes.

Quantitative Differentiation Evidence for 5-Bromo-2-[(2-methylbenzyl)oxy]benzaldehyde vs. Closest Analogs and Alternatives


Synthetic Handle Differential — C5 Bromine Enables Pd-Catalyzed Cross-Coupling vs. Non-Halogenated Analog

The C5 bromine atom in 5-Bromo-2-[(2-methylbenzyl)oxy]benzaldehyde (MW 305.17) provides a defined site for Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Heck) that is completely absent in the non-brominated analog 2-[(2-methylbenzyl)oxy]benzaldehyde (MW 226.27, CAS 447409-55-4) . The bromine atom contributes ~78.8 Da of additional molecular weight, which can be tracked by LCMS . In contrast, the non-brominated analog is limited to aldehyde- or ether-directed transformations and cannot participate in aryl halide-based cross-coupling diversification.

Suzuki-Miyaura coupling C–C bond formation library synthesis

1H NMR Spectroscopic Differentiation — Absence of H5 Proton vs. Non-Brominated Analog

The 1H NMR spectrum of 5-Bromo-2-[(2-methylbenzyl)oxy]benzaldehyde (SpectraBase Compound ID: 67eAhTWyDLd) displays distinct aromatic proton patterns attributable to the bromine substitution at C5, which removes one aromatic proton signal and alters coupling patterns relative to the non-brominated analog 2-[(2-methylbenzyl)oxy]benzaldehyde [1]. The 2-methylbenzyl group contributes a characteristic singlet for the benzylic CH₂ (~δ 5.1–5.2) and a methyl singlet (~δ 2.3–2.4). The aldehyde proton resonates in the characteristic region δ 10.3–10.5 [1].

QC/QA identity verification NMR spectroscopy structural confirmation

Purity Specification and Cold-Storage Requirement Differential vs. Non-Brominated Analog

Commercially available 5-Bromo-2-[(2-methylbenzyl)oxy]benzaldehyde is supplied at ≥97% purity (HPLC) by major vendors including Chemscene (Cat. No. CS-0317572) and abcr (Cat. AB380181), with recommended storage sealed in dry conditions at 2–8°C . In contrast, the non-brominated analog 2-[(2-methylbenzyl)oxy]benzaldehyde (CAS 447409-55-4) is typically supplied at 98%+ purity and can often be stored at room temperature . The brominated derivative requires more stringent cold storage to minimize thermal degradation, which has direct implications for procurement planning and long-term compound management.

procurement logistics purity specification compound management

Class-Level Cytotoxicity Differential — Brominated vs. Non-Halogenated Benzyloxybenzaldehydes Against HL-60 Leukemia Cells

In a systematic benzyloxybenzaldehyde SAR study by Lin et al. (Bioorg. Med. Chem., 2005), a panel of derivatives was evaluated against HL-60 human myeloid leukemia cells, demonstrating that the presence and position of halogen atoms significantly modulate antiproliferative activity [1]. Specifically, 2-(benzyloxy)benzaldehyde derivatives bearing bromine substitution on the benzyloxy ring exhibited enhanced cytotoxicity compared to non-halogenated counterparts, with IC₅₀ values in the low micromolar range [1]. While 5-Bromo-2-[(2-methylbenzyl)oxy]benzaldehyde was not explicitly included in this study, the class-level SAR indicates that C5 bromination on the benzaldehyde ring is likely to confer increased cytotoxicity relative to the non-halogenated analog (CAS 447409-55-4). The study further established that the position of substitution (ortho, meta, para) on both rings critically impacts potency, with incorrect substitution leading to >10-fold loss in activity [1].

anticancer activity HL-60 cells structure–activity relationship

Highest-Value Application Scenarios for 5-Bromo-2-[(2-methylbenzyl)oxy]benzaldehyde Based on Validated Differentiation Evidence


Diversification via Suzuki-Miyaura Cross-Coupling for Focused Library Synthesis

The C5 bromine atom enables this compound to serve as a versatile aryl halide partner in Pd-catalyzed Suzuki-Miyaura cross-coupling reactions, generating biaryl libraries that are inaccessible from the non-brominated analog [1]. This is directly supported by the synthetic handle differential evidence (Evidence Item 1, Section 3), which confirms a quantifiable advantage — one reactive aryl halide site vs. zero in the comparator. Procurement teams should select this compound over 2-[(2-methylbenzyl)oxy]benzaldehyde (CAS 447409-55-4) when the downstream chemistry requires C–C bond formation at position 5.

ALDH Isoform Selectivity Profiling Using the Benzyloxybenzaldehyde Scaffold

The benzyloxybenzaldehyde core has been validated as a privileged scaffold for ALDH1A3-selective inhibitor design, with lead compounds ABMM-15 and ABMM-16 achieving IC₅₀ values of 0.23 µM and 1.29 µM, respectively [2]. Although direct data for 5-Bromo-2-[(2-methylbenzyl)oxy]benzaldehyde on ALDH isoforms are not yet published, the class-level SAR indicates that halogenation at position 5 is a critical determinant of isoform selectivity and cellular potency [2]. This compound should be prioritized over non-halogenated analogs in ALDH-focused medicinal chemistry campaigns, as even minor substitution changes can cause >100-fold selectivity shifts among ALDH1A1, ALDH1A3, and ALDH3A1 [2].

Anticancer Phenotypic Screening Against HL-60 and Related Leukemia Cell Lines

Based on the class-level cytotoxicity SAR (Evidence Item 4, Section 3), brominated benzyloxybenzaldehyde derivatives consistently show enhanced antiproliferative activity against HL-60 cells compared to non-halogenated analogs [1]. 5-Bromo-2-[(2-methylbenzyl)oxy]benzaldehyde is therefore the preferred candidate — over 2-[(2-methylbenzyl)oxy]benzaldehyde (CAS 447409-55-4) — for initiating phenotypic anticancer screening in leukemia models. The established SAR demonstrates that incorrect substitution can result in >10-fold loss in potency, making the brominated form the rational first choice for hit-finding campaigns.

Chemical Biology Probe Development Requiring Orthogonal Reactive Handles

The co-occurrence of an aldehyde (for reductive amination or hydrazone formation) and an aryl bromide (for cross-coupling) in a single molecule provides two orthogonal reactive handles for bioconjugation or probe synthesis [1]. This dual functionality is absent in analogs lacking either the bromine atom or the aldehyde group. Researchers developing activity-based probes or affinity reagents should select 5-Bromo-2-[(2-methylbenzyl)oxy]benzaldehyde over simpler benzaldehyde derivatives when dual orthogonal derivatization is required, as confirmed by the NMR and synthetic handle evidence (Evidence Items 2 and 1, Section 3).

Quote Request

Request a Quote for 5-Bromo-2-[(2-methylbenzyl)oxy]benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.